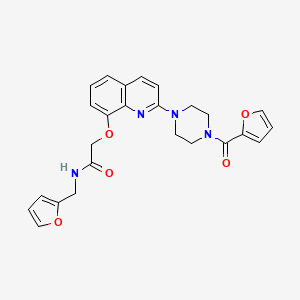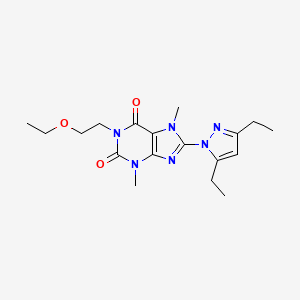
8-(3,5-diethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-diethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antihypertensive Applications
Compounds structurally related to the query chemical have been explored for their biological activity, including antiviral and antihypertensive effects. For instance, derivatives of 7,8-polymethylenehypoxanthines, which are precursors to substances like the one , have shown potential in antiviral and antihypertensive studies. These investigations offer insights into the medicinal chemistry and therapeutic potential of such compounds (Nilov et al., 1995).
Anticancer Activity
Research has delved into the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines and other related chemical structures for their cytotoxic activities against various cancer cell lines. These compounds exhibit potent cytotoxic properties, highlighting their potential as anticancer agents (Deady et al., 2003). Additionally, the exploration of pyrazole derivatives and a substituted azabicyclo [3.1.0] hexane-2,4-dione has shown significant cytotoxic activity, indicating their potential in cancer treatment strategies (Barnes et al., 2001).
Material Design and Molecular Interactions
A detailed quantitative analysis of the different intermolecular interactions present in compounds similar to the query chemical has provided valuable insights into the anisotropic distribution of interaction energies. This research aids in understanding the potential applications of such molecules in the design of new materials, emphasizing the role of electrostatic and dispersion energy components in stabilizing molecular structures (Shukla et al., 2020).
Green Chemistry and Synthesis
The use of theophylline as a green catalyst for the synthesis of novel compounds underlines the importance of environmentally friendly approaches in chemical synthesis. This research demonstrates the efficiency of using theophylline in facilitating the one-pot synthesis of complex derivatives, promoting the principles of green chemistry (Yazdani-Elah-Abadi et al., 2017).
Eigenschaften
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-6-12-11-13(7-2)24(20-12)17-19-15-14(21(17)4)16(25)23(9-10-27-8-3)18(26)22(15)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAJFOATBAHNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCOCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

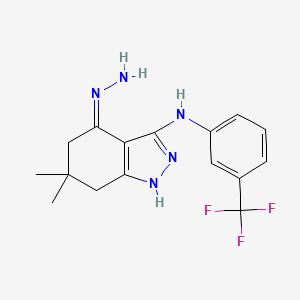
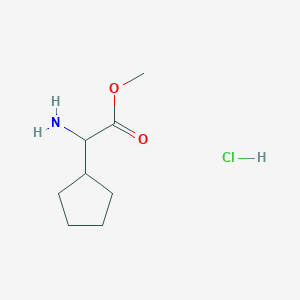
![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2749136.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2749137.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2749138.png)

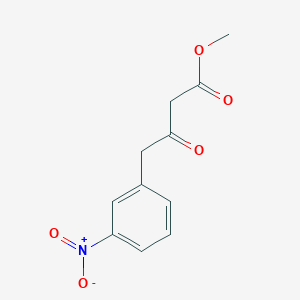
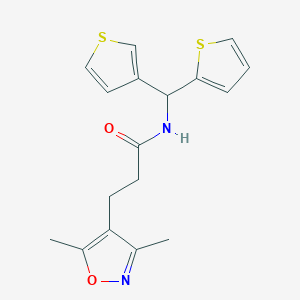
![1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2749146.png)


